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Introduction
NT1-014B is a novel, tryptamine-derived ionizable lipidoid designed for the formulation of lipid

nanoparticles (LNPs) capable of crossing the blood-brain barrier (BBB).[1][2][3] This unique

property enables the systemic delivery of various therapeutic payloads, including small

molecules, antisense oligonucleotides (ASOs), and proteins, to the central nervous system.[1]

[4] Developed as part of the neurotransmitter-derived lipidoid (NT-lipidoid) platform, NT1-014B
can be incorporated into otherwise BBB-impermeable LNPs, granting them the ability to

penetrate the brain.[1][4] These application notes provide a detailed protocol for the formulation

and preparation of NT1-014B containing LNPs for research purposes.

Core Concepts
The formulation of NT1-014B LNPs is based on the well-established ethanol dilution method.[3]

This involves the rapid mixing of an ethanolic solution containing the lipids with an acidic

aqueous buffer containing the therapeutic cargo. The decrease in solvent polarity causes the

lipids to self-assemble into nanoparticles, encapsulating the payload. The acidic buffer

(typically pH 4.0-5.5) is crucial as it protonates the tertiary amine of the ionizable lipidoid NT1-
014B, giving it a positive charge that facilitates complexation with negatively charged cargo like

nucleic acids.[5][6] Following formation, the LNPs are dialyzed against a neutral buffer (e.g.,

PBS, pH 7.4) for storage and in vivo use.[1][6]
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Quantitative Data Summary
The following table outlines representative formulation compositions and resulting

physicochemical properties for NT1-014B LNPs based on published data and general LNP

formulation principles. Note that specific characteristics will vary depending on the payload and

precise preparation parameters.

Parameter
Formulation for ASO

Delivery (in vivo)

Formulation for

Protein Delivery (in

vivo)

General Purpose

RNA Formulation

(Representative)

Ionizable Lipidoid(s)
NT1-O14B & 306-

O12B-3

NT1-O14B & PBA-

Q76-O16B
NT1-O14B

Helper Lipid Not specified Not specified DSPC

Structural Lipid Not specified Not specified Cholesterol

PEGylated Lipid DSPE-PEG2000 Not specified DMG-PEG2000

Lipid Ratios (by

weight)

(NT1-O14B + 306-

O12B-3) : DSPE-

PEG2000 = 24 : 1[1]

NT1-O14B : PBA-

Q76-O16B = 3 : 7[1]
-

Lipid Ratios (molar %) Not specified Not specified

50% NT1-O14B : 10%

DSPC : 38.5%

Cholesterol : 1.5%

DMG-PEG2000[7][8]

Particle Size

(Diameter)

~140-170 nm

(general)[2]
Not specified ~80-150 nm

Polydispersity Index

(PDI)
< 0.2 Not specified < 0.2

Encapsulation

Efficiency
> 90% Not specified > 90%
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This section provides a detailed step-by-step protocol for the laboratory-scale formulation of

NT1-014B LNPs encapsulating a model payload (e.g., siRNA, ASO, or mRNA). This protocol is

adapted from methods described for NT-lipidoids and general LNP preparation.[1][3][5][6][9]

Materials and Reagents
NT1-O14B ionizable lipidoid

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DMG-PEG2000) or DSPE-PEG2000

Nucleic acid payload (e.g., siRNA, mRNA)

Ethanol (200 proof, RNase-free)

Sodium Acetate Buffer (25-50 mM, pH 5.2, RNase-free)[1]

Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

Dialysis device (e.g., Slide-A-Lyzer cassettes, 10-20 kDa MWCO)

RNase-free microcentrifuge tubes and pipette tips

Equipment
Microfluidic mixing system (e.g., NanoAssemblr) OR standard laboratory pipettes

Dynamic Light Scattering (DLS) instrument for size and PDI measurement

UV-Vis Spectrophotometer or Fluorometer with a nucleic acid quantification assay (e.g.,

RiboGreen)

Protocol Steps
1. Preparation of Stock Solutions (Lipid Phase)
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Prepare individual stock solutions of NT1-O14B, DSPC, Cholesterol, and DMG-PEG2000 in

200 proof ethanol.

Note: Gentle heating (e.g., 60-65°C) may be required to fully dissolve DSPC and

cholesterol.[9] Keep the cholesterol solution warm to prevent precipitation.[9]

For a representative formulation (50:10:38.5:1.5 mol%), combine the individual lipid stocks in

the correct proportions to create a final lipid mixture in ethanol.

2. Preparation of Aqueous Phase

Dilute the nucleic acid payload to the desired concentration in the acidic sodium acetate

buffer (e.g., 25 mM, pH 5.2).[1]

3. LNP Formulation (Mixing)

This critical step can be performed using manual or microfluidic methods.

Manual (Pipette) Mixing Method:

This method is adapted from the procedure for dye encapsulation with NT-lipidoids.[1]

Pipette the ethanolic lipid mixture and the aqueous nucleic acid solution into separate

tubes.

Rapidly add the ethanolic lipid mixture to the aqueous buffer containing the nucleic acid,

typically at a volume ratio of 1:3 (ethanol:aqueous).[5][6]

Immediately after addition, mix rapidly by pipetting up and down for 15-30 seconds. The

solution should turn into a cloudy, opaque suspension, indicating nanoparticle formation.

[9] Avoid vortexing, which can shear the nucleic acid cargo.[7]

Microfluidic Mixing Method:

Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into

another.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

http://catalog.labchem.com.my/products/37825/NT1-O14B-Cayman
http://catalog.labchem.com.my/products/37825/NT1-O14B-Cayman
https://pmc.ncbi.nlm.nih.gov/articles/PMC7439549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7439549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10826902/
https://mitchell-lab.seas.upenn.edu/wp-content/uploads/2024/08/d4lc00283k-3.pdf
http://catalog.labchem.com.my/products/37825/NT1-O14B-Cayman
https://www.echelon-inc.com/protocol/lipid-nanoparticles/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set the desired total flow rate (TFR) and flow rate ratio (FRR) on the microfluidic device

(e.g., FRR of 3:1 aqueous to ethanol).

Initiate the mixing process. The device rapidly combines the two streams, ensuring

controlled and reproducible nanoparticle formation.

Collect the resulting LNP suspension from the outlet port.

4. Purification and Buffer Exchange

To remove ethanol and exchange the acidic buffer for a neutral pH buffer, dialyze the LNP

suspension against sterile PBS (pH 7.4).

Transfer the LNP solution to a pre-soaked dialysis cassette (e.g., 20 kDa MWCO).

Perform dialysis against a large volume of PBS for at least 2 hours, with at least one buffer

change. For larger volumes, dialysis can be extended overnight at 4°C.

Alternatively, for small-scale preparations, a 20x dilution in PBS can be sufficient to

neutralize the pH and dilute the ethanol for in vitro use.[7]

5. Sterilization and Storage

Filter the final LNP formulation through a 0.22 µm sterile filter.

Store the LNPs at 4°C for short-term use or at -20°C for long-term storage.
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Caption: Workflow for NT1-014B lipid nanoparticle formulation.
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Caption: Functional components of a typical NT1-014B LNP formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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